REACTION_SMILES
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[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:6][c:7]1[cH:8][cH:9][c:10]([CH:11]=[CH:12][C:13](=[O:14])[OH:15])[cH:16][cH:17]1.[O:30]1[CH2:31][CH2:32][O:33][CH2:34][CH2:35]1.[S:25](=[O:26])(=[O:27])([OH:28])[OH:29].[SH:1][CH2:2][C:3](=[O:4])[OH:5]>>[S:1]([CH2:2][C:3](=[O:4])[OH:5])[CH:11]([c:10]1[cH:9][cH:8][c:7]([Cl:6])[cH:17][cH:16]1)[CH2:12][C:13](=[O:14])[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CS
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Name
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Type
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product
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Smiles
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O=C(O)CSC(CC(=O)O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |